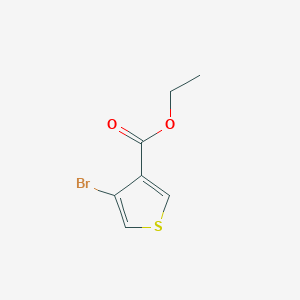
Ethyl 4-bromothiophene-3-carboxylate
概要
説明
Ethyl 4-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It is also known by other names such as 4-Bromo-3-thiophenecarboxylic acid ethyl ester . The compound has a molecular weight of 235.10 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 . The Canonical SMILES structure is CCOC(=O)C1=CSC=C1Br . Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 54.5 Ų . It has a rotatable bond count of 3 .科学的研究の応用
Synthesis of Heterocyclic Compounds : Ethyl 4-bromothiophene-3-carboxylate is used in the synthesis of various heterocyclic compounds, such as thienopyridinones and thienopyranones, which are important in organic chemistry and pharmaceuticals (Ames & Ribeiro, 1975).
Antibacterial and Antifungal Applications : Derivatives of 5-bromothiophene, including ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been found to exhibit antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Sharma et al., 2022).
Materials Science and Polymer Chemistry : this compound and similar compounds have been utilized in the field of materials science, particularly in the synthesis of polymers and conducting materials. For example, they are used in the direct arylation polymerization process, contributing to the development of new polymeric materials (Lin et al., 2020).
Pharmaceutical Research : this compound derivatives have been studied for their potential in pharmaceutical applications. Compounds synthesized from this chemical have been evaluated for anti-inflammatory, analgesic, and antimicrobial activities, suggesting their potential use in drug development (Ashalatha et al., 2009).
Photochemical Studies : This compound has also been studied for its photochemical properties. Research has focused on understanding its behavior under light exposure, which is critical for applications in photochemistry and the development of light-sensitive materials (D’Auria et al., 1989).
Safety and Hazards
Ethyl 4-bromothiophene-3-carboxylate is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
ethyl 4-bromothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARLHLAYBCZHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

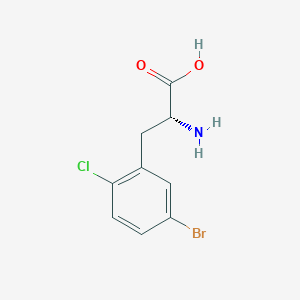

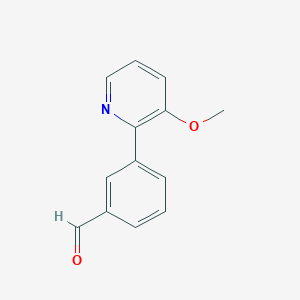
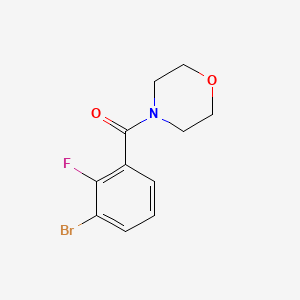
![tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B8014588.png)
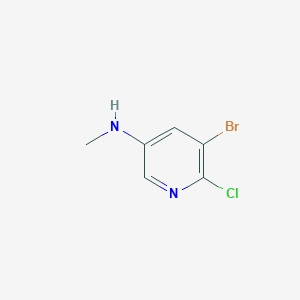

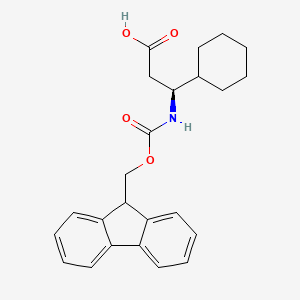

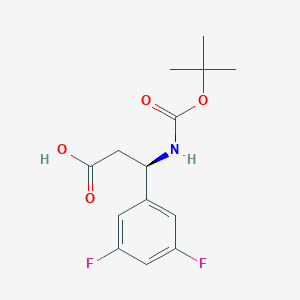
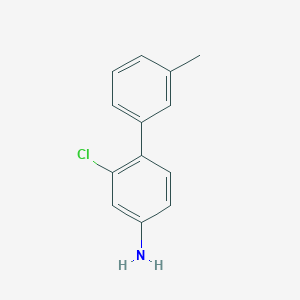
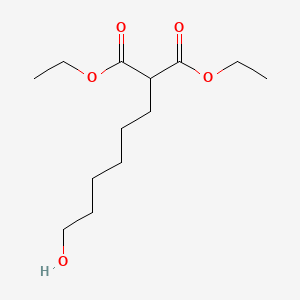
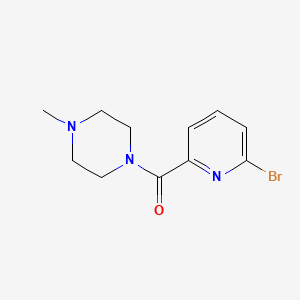
![(2R)-2-{[(tert-butoxy)carbonyl]amino}non-8-enoic acid](/img/structure/B8014637.png)